n,n-Diethyl-2-methyl-6-(trimethylsilyl)benzamide
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Overview
Description
n,n-Diethyl-2-methyl-6-(trimethylsilyl)benzamide: is an organic compound characterized by the presence of a benzamide core substituted with diethyl, methyl, and trimethylsilyl groups. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diethyl-2-methyl-6-(trimethylsilyl)benzamide can be achieved through the direct condensation of carboxylic acids and amines. One method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation. This green and efficient pathway provides high yields and is eco-friendly .
Industrial Production Methods: Industrial production of benzamides often involves catalytic processes. For instance, copper-based metal-organic frameworks can promote oxidative couplings, allowing the synthesis of amides with high conversion rates and yields .
Chemical Reactions Analysis
Types of Reactions: n,n-Diethyl-2-methyl-6-(trimethylsilyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and nucleophiles are used under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamides, while reduction can produce amine derivatives.
Scientific Research Applications
n,n-Diethyl-2-methyl-6-(trimethylsilyl)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other functional groups.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of n,n-Diethyl-2-methyl-6-(trimethylsilyl)benzamide involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic processes. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to interact with various biological molecules .
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various chemical and pharmaceutical applications.
n,n-Diethyl-3-methylbenzamide: A related compound with similar structural features and applications.
Uniqueness: n,n-Diethyl-2-methyl-6-(trimethylsilyl)benzamide is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased volatility and stability. This makes it particularly useful in applications requiring these characteristics .
Properties
CAS No. |
85370-65-6 |
---|---|
Molecular Formula |
C15H25NOSi |
Molecular Weight |
263.45 g/mol |
IUPAC Name |
N,N-diethyl-2-methyl-6-trimethylsilylbenzamide |
InChI |
InChI=1S/C15H25NOSi/c1-7-16(8-2)15(17)14-12(3)10-9-11-13(14)18(4,5)6/h9-11H,7-8H2,1-6H3 |
InChI Key |
GKKZXUITFLKMKA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC=C1[Si](C)(C)C)C |
Origin of Product |
United States |
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